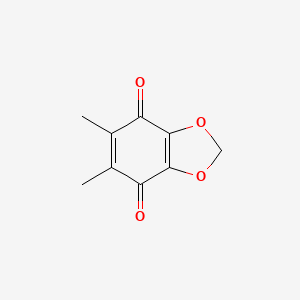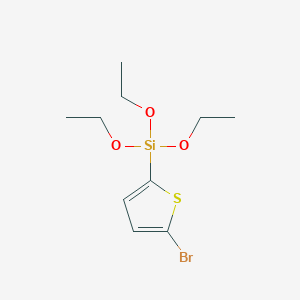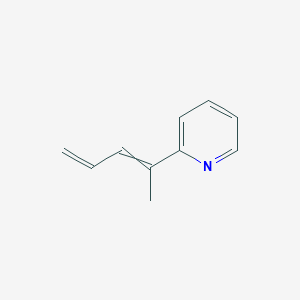
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is a complex organic compound that features an indole core substituted with an isothiocyanatoethyl group, a methoxy group, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isothiocyanatoethyl Group: The isothiocyanatoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate isothiocyanate precursor.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base.
Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the isothiocyanato group.
科学研究应用
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and polymers.
作用机制
The mechanism of action of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole involves its interaction with specific molecular targets and pathways. The isothiocyanato group is known to react with nucleophiles such as thiols and amines, which can lead to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses, ultimately affecting cell function and viability.
相似化合物的比较
Similar Compounds
- 2-Isothiocyanatoethyl methacrylate
- 2-Isothiocyanatoethyl acrylate
- 1-(2-Isothiocyanatoethyl)-3-methoxybenzene
Uniqueness
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trimethylsilyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for further chemical modifications and applications.
属性
CAS 编号 |
60114-19-4 |
|---|---|
分子式 |
C15H20N2OSSi |
分子量 |
304.5 g/mol |
IUPAC 名称 |
[3-(2-isothiocyanatoethyl)-5-methoxyindol-1-yl]-trimethylsilane |
InChI |
InChI=1S/C15H20N2OSSi/c1-18-13-5-6-15-14(9-13)12(7-8-16-11-19)10-17(15)20(2,3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI 键 |
WQVSBZYFCFDUCK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(C=C2CCN=C=S)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)

![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)






![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)


![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
